

# In-Depth Technical Guide to Trimethylammonium Chloride-d10

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## Compound of Interest

Compound Name: Trimethylammonium chloride-d10

Cat. No.: B3319169

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Trimethylammonium chloride-d10**, a crucial tool in metabolic research and quantitative analysis.

## Core Chemical Properties

**Trimethylammonium chloride-d10**, the deuterated analog of trimethylammonium chloride, is a stable, isotopically labeled compound essential for a range of biochemical and analytical applications. Its physical and chemical properties are summarized below. While specific experimental data for the d10 isotopologue is not widely published, the properties of the non-deuterated form provide a reliable estimate.

Property	Value	Source
Chemical Formula	C <sub>3</sub> HD <sub>9</sub> N·Cl	N/A
Molecular Weight	105.63 g/mol	[1]
CAS Number	107766-37-0	[1][2]
Appearance	White to off-white solid/crystals	[3]
Melting Point	273-278 °C (decomposes) (for non-deuterated)	[4][5]
Boiling Point	Decomposes	[5]
Solubility	Soluble in water and ethanol. Insoluble in ether.	
pH	~5 (100 g/L in H <sub>2</sub> O at 20 °C) (for non-deuterated)	[4]
Storage Temperature	Room temperature, away from light and moisture	[1][2]

## Synthesis Protocol

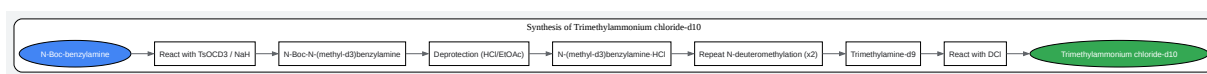
The synthesis of **Trimethylammonium chloride-d10** can be adapted from established methods for the preparation of deuterated methylamines and their hydrochloride salts.[4][6][7][8] A common approach involves the reaction of a deuterated methylating agent with a suitable amine precursor, followed by conversion to the hydrochloride salt.

A plausible synthetic route is as follows:

- N-deuteromethylation of a protected benzylamine: Start with a protected benzylamine, such as N-Boc-benzylamine.
- Reaction with a deuterated methylating agent: React the protected benzylamine with a deuterated methylating agent like deuterated methyl tosylate (TsOCD<sub>3</sub>) in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent.[8] This introduces one deuterated methyl group.

- Deprotection: Remove the protecting group (e.g., Boc group with an acid like HCl in ethyl acetate) to yield deuterated N-methylbenzylamine hydrochloride.
- Iterative N-deuteromethylation: Repeat the N-deuteromethylation and deprotection steps as necessary to introduce additional deuterated methyl groups, ultimately forming trimethylamine-d9.
- Formation of the hydrochloride salt: Treat the resulting trimethylamine-d9 with deuterated hydrochloric acid (DCI) to yield **Trimethylammonium chloride-d10**.

Experimental Workflow for Synthesis:



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A plausible synthetic workflow for **Trimethylammonium chloride-d10**.

## Application in Quantitative Analysis: Internal Standard in LC-MS/MS

**Trimethylammonium chloride-d10** is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of choline and its metabolites, such as trimethylamine N-oxide (TMAO).<sup>[9][10][11][12][13][14][15][16]</sup> The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.<sup>[9][10][11][12][13][14][15][16]</sup>

## Experimental Protocol: Quantification of TMAO in Plasma

This protocol outlines a general procedure for the quantification of TMAO in human plasma using **Trimethylammonium chloride-d10** as an internal standard.

### 1. Sample Preparation:

- **Protein Precipitation:** To a known volume of plasma (e.g., 100  $\mu$ L), add a solution of **Trimethylammonium chloride-d10** in a protein-precipitating solvent (e.g., methanol or acetonitrile) at a known concentration.
- **Vortex and Centrifuge:** Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
- **Supernatant Collection:** Carefully collect the supernatant for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis:

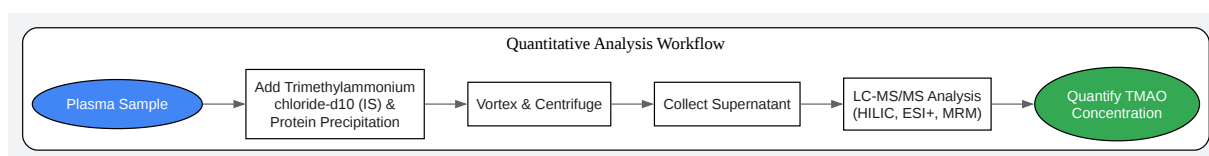
- **Chromatographic Separation:**
  - **Column:** A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like TMAO.
  - **Mobile Phase:** A gradient of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile) is typically employed.
- **Mass Spectrometric Detection:**
  - **Ionization:** Positive ion electrospray ionization (ESI+) is commonly used.
  - **Detection Mode:** Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
  - **MRM Transitions:**
    - **TMAO:** Monitor the transition from the precursor ion ( $m/z$  76) to a specific product ion (e.g.,  $m/z$  58).[\[17\]](#)
    - **Trimethylammonium-d9 (from the internal standard):** Monitor the transition from the precursor ion ( $m/z$  85) to a specific product ion (e.g.,  $m/z$  66).[\[17\]](#)

## 3. Quantification:

- A calibration curve is constructed by analyzing standards with known concentrations of TMAO and a fixed concentration of the internal standard.

- The ratio of the peak area of the analyte (TMAO) to the peak area of the internal standard (Trimethylammonium-d9) is plotted against the concentration of the analyte.
- The concentration of TMAO in the unknown samples is then determined from this calibration curve.

Experimental Workflow for Quantitative Analysis:



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Workflow for the quantification of TMAO using **Trimethylammonium chloride-d10**.

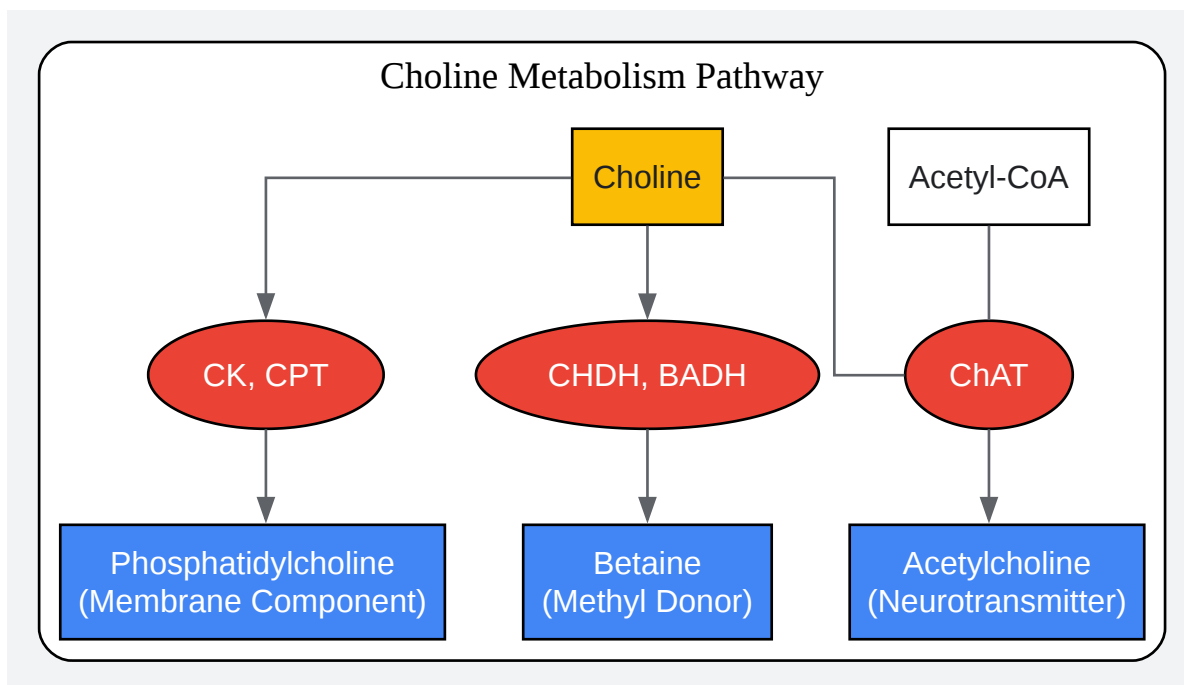
## Role in Signaling Pathways

**Trimethylammonium chloride-d10** serves as a valuable tracer for studying the metabolic pathways of choline and its derivatives, which are involved in numerous critical signaling cascades.

## Choline Metabolism

Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipids phosphatidylcholine and sphingomyelin.<sup>[18]</sup> It is also a major source of methyl groups for methylation reactions.

The metabolic fate of choline can be traced using **Trimethylammonium chloride-d10**. The deuterated methyl groups are incorporated into various downstream metabolites, allowing for their sensitive and specific detection by mass spectrometry. This enables researchers to study the dynamics of choline uptake, utilization, and turnover in various biological systems.



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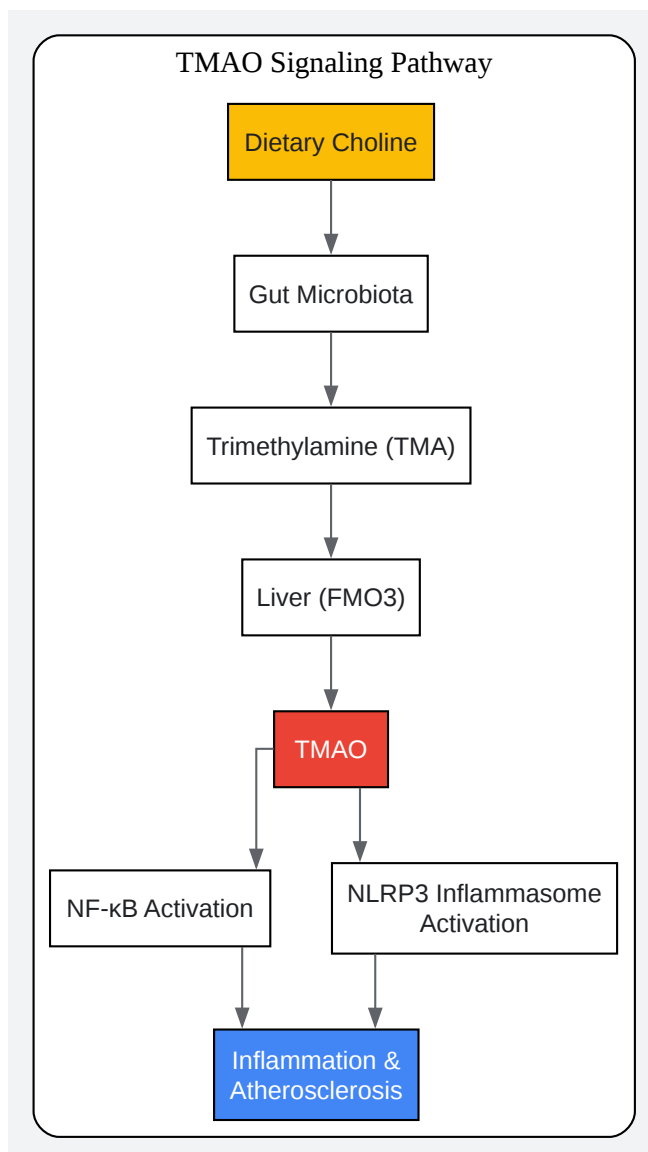
Key metabolic fates of choline.

## Trimethylamine N-Oxide (TMAO) Signaling Pathway

Dietary choline can be metabolized by gut microbiota to trimethylamine (TMA), which is then absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO).<sup>[19]</sup> Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.<sup>[19][20]</sup>

TMAO is known to activate pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.<sup>[21][22]</sup> This leads to the production of inflammatory cytokines and the promotion of atherosclerosis.

The use of **Trimethylammonium chloride-d10** allows for precise tracing of the conversion of choline to TMA and subsequently to TMAO, providing a powerful tool to investigate the factors that influence this pathway and its downstream effects on cellular signaling.



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TMAO formation and its pro-inflammatory signaling cascade.

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